molecular formula C11H13ClF2N2O B11857969 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride

2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B11857969
M. Wt: 262.68 g/mol
InChI Key: OTHDQSCCDQIRPW-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a difluoroethyl group attached to the indole ring, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction using a suitable difluoroethylating agent.

    Formation of the Ethanamine Moiety: The ethanamine group is then attached to the indole ring through a series of reactions, including amination and reduction.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the difluoroethyl group, which may enhance its chemical stability and biological activity compared to other indole derivatives. This structural modification can lead to distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClF2N2O

Molecular Weight

262.68 g/mol

IUPAC Name

2,2-difluoro-2-(5-methoxy-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H12F2N2O.ClH/c1-16-7-2-3-10-8(4-7)9(5-15-10)11(12,13)6-14;/h2-5,15H,6,14H2,1H3;1H

InChI Key

OTHDQSCCDQIRPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(CN)(F)F.Cl

Origin of Product

United States

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